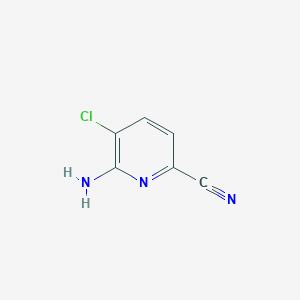

6-Amino-5-chloropicolinonitrile

Overview

Description

Synthesis Analysis

A practical synthesis of 6-amino-5-carboxamidouracils, the main building blocks for the preparation of 8-substituted xanthines, involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . This method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in most cases in more than 80% isolated yield .Molecular Structure Analysis

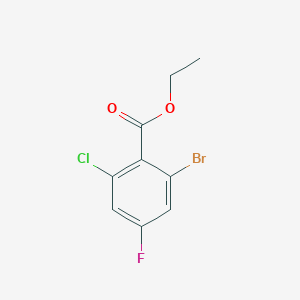

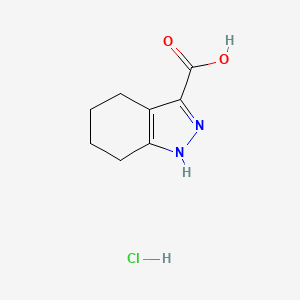

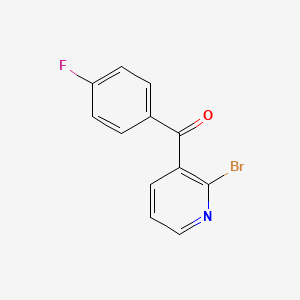

The molecular structure of 6-Amino-5-chloropicolinonitrile is characterized by a molecular formula of C6H4ClN3 . The average mass is 138.554 Da and the monoisotopic mass is 137.998474 Da .Chemical Reactions Analysis

Silica supported ultrasmall Ni-nanoparticles allow for general and selective hydrogenation of all kinds of nitriles to primary amines under mild conditions . This method has been shown to be applicable for the hydrogenation of >110 diverse aliphatic and aromatic nitriles including functionalized and industrially relevant substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 245.3±20.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 48.2±3.0 kJ/mol . It also has a flash point of 102.1±21.8 °C, index of refraction of 1.566, molar refractivity of 33.9±0.4 cm3, and a molar volume of 104.1±5.0 cm3 .Scientific Research Applications

6-Amino-5-chloropicolinonitrile has been widely used in various scientific research applications due to its unique properties and versatility. It has been used in the synthesis of a variety of biologically active molecules, including antibiotics, anti-inflammatory agents, antifungal agents, and antiviral agents. It has also been used in the synthesis of novel drugs, such as anticonvulsants and antidepressants. In addition, it has been used in the synthesis of a variety of organic compounds, such as dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of 6-Amino-5-chloropicolinonitrile is not well understood, but it is believed to act as a proton donor, which can facilitate the formation of a variety of chemical bonds. It can also act as a nucleophile, which can react with a variety of electrophiles to form a variety of products. In addition, it can act as an acid catalyst, which can facilitate the formation of various organic compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood, but it is believed to have a variety of effects on the body. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of serotonin, dopamine, and norepinephrine. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The use of 6-Amino-5-chloropicolinonitrile in laboratory experiments has a number of advantages. It is a versatile building block for the synthesis of a variety of compounds, and it can be used in a variety of different reactions. In addition, it is relatively inexpensive and can be easily obtained from a variety of sources. However, there are also a number of limitations to its use in laboratory experiments. For example, it is a relatively unstable compound and can be easily hydrolyzed in the presence of water. In addition, it can be toxic if not handled properly, and it can react with certain reagents to form potentially dangerous products.

Future Directions

There are a number of potential future directions for the use of 6-Amino-5-chloropicolinonitrile. It could be used in the synthesis of novel drugs and other organic compounds, such as dyes, pigments, and catalysts. In addition, it could be used in the synthesis of a variety of biologically active molecules, such as antibiotics, anti-inflammatory agents, antifungal agents, and antiviral agents. Furthermore, it could be used in the synthesis of a variety of peptides and proteins, as well as in the synthesis of a variety of other organic molecules. Finally, it could be used in the synthesis of a variety of novel materials, such as polymers and nanomaterials.

properties

IUPAC Name |

6-amino-5-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVFAUHRZHNHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B1413490.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B1413497.png)

![2-[(1E)-3-nitroprop-1-en-1-yl]furan](/img/structure/B1413501.png)